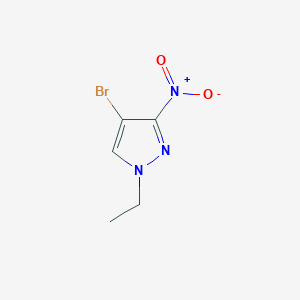
4-bromo-1-ethyl-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Bromo-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C5H6BrN3O2. It belongs to the pyrazole family and exhibits interesting chemical properties. The presence of bromine and nitro groups makes it a versatile building block for various synthetic applications .
Synthesis Analysis
-
Silver-Mediated Cycloaddition
-
One-Pot Condensation
-
Dehydrogenative Coupling
- Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines. These reactions offer high selectivity and a wide substrate scope, with only water and hydrogen gas as byproducts .
-
Copper-Catalyzed Oxidative Cyclization
-
Phosphine-Free Cycloaddition
-
Iron-Catalyzed Route
Molecular Structure Analysis
The molecular formula of this compound is C5H6BrN3O2. It consists of a pyrazole ring with bromine and nitro substituents. The crystal structure reveals its arrangement in the solid state, which can impact its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Its bromine and nitro groups make it a versatile starting material for further functionalization .
Physical and Chemical Properties Analysis
Wirkmechanismus
The specific mechanism of action for 4-bromo-1-ethyl-3-nitro-1H-pyrazole depends on its application. As a synthetic intermediate, it serves as a building block for more complex molecules. Its reactivity arises from the presence of the bromine and nitro groups, which can participate in various chemical transformations .
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFGPGKZIRMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)
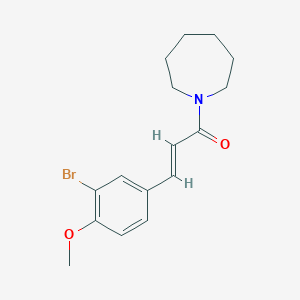
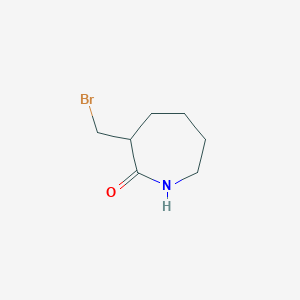
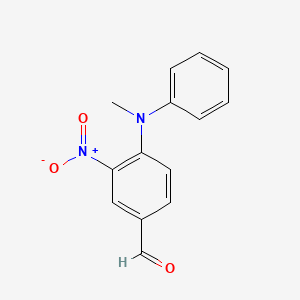
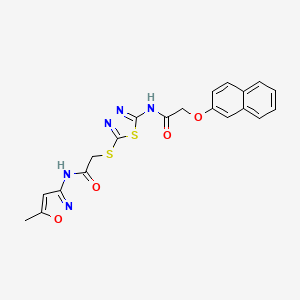
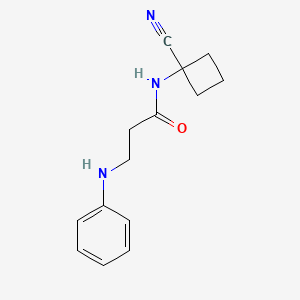
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)
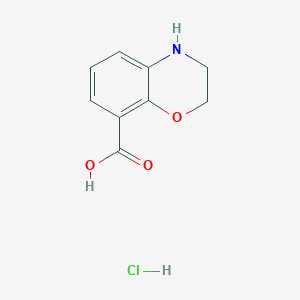
![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)
